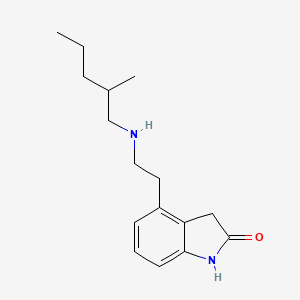
5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid, also known as a Nitrendipine Impurity, is a chemical compound that is often encountered as a byproduct in the synthesis of nitrendipine. Nitrendipine is a calcium channel blocker used in the treatment of hypertension. The presence of impurities like this one can affect the efficacy and safety of the pharmaceutical product, making it important to understand its properties and behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by a series of functional group transformations including esterification, hydroxymethylation, and methylation. Each step requires specific reagents and conditions, such as acidic or basic catalysts, controlled temperatures, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Industrial production also involves rigorous quality control measures to ensure that the impurity levels are within acceptable limits.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as an intermediate in organic synthesis. Researchers explore its behavior under different conditions to develop new synthetic routes and improve existing ones.
Biology
In biological research, the compound’s effects on cellular processes are investigated. It may be used in studies related to drug metabolism and the identification of potential side effects of nitrendipine.
Medicine
While the compound itself is not used therapeutically, understanding its properties helps in the development of safer and more effective pharmaceuticals. It is crucial in the quality control of nitrendipine production.
Industry
In the pharmaceutical industry, this compound is monitored as an impurity. Its presence and concentration are controlled to ensure the safety and efficacy of the final product.
作用機序
The mechanism by which this compound exerts its effects is primarily related to its chemical structure. The nitro group and other functional groups interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Nitrendipine: The parent compound, used as a calcium channel blocker.
Other Nitrendipine Impurities: Various byproducts formed during the synthesis of nitrendipine.
Related Nicotinic Acids: Compounds with similar structures but different functional groups.
Uniqueness
What sets 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid apart is its specific combination of functional groups, which influences its reactivity and behavior in different environments. This uniqueness is important for understanding its role as an impurity and its potential impact on the quality of nitrendipine.
特性
CAS番号 |
89267-43-6 |
|---|---|
分子式 |
C17H16N2O7 |
分子量 |
360.3 g/mol |
IUPAC名 |
5-ethoxycarbonyl-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O7/c1-3-26-17(23)13-9(2)18-12(8-20)15(16(21)22)14(13)10-5-4-6-11(7-10)19(24)25/h4-7,20H,3,8H2,1-2H3,(H,21,22) |
InChIキー |
URTGKNDSXSLLRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)CO)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)CO)C |
同義語 |
2-(Hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-5-ethyl Ester 3,5-Pyridinedicarboxylic Acid; 2-Hydroxy-dehydronitrendipine 3-Caboxylate; 5-Carboxy-6-hydroxymethyl-dehydronitrendipine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)


